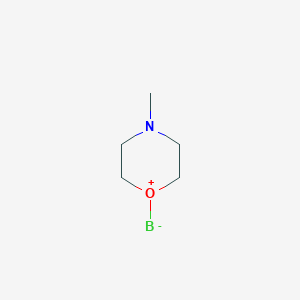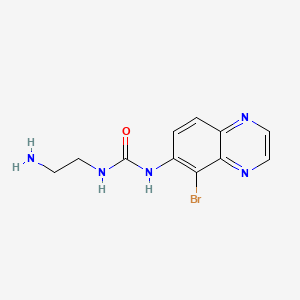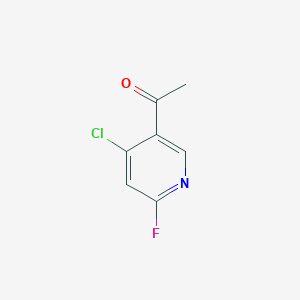
Borane 4-methylmorpholine complex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borane 4-methylmorpholine complex is a useful research compound. Its molecular formula is C5H14BNO and its molecular weight is 114.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the Borane 4-methylmorpholine complex is red algal galactans . These are polysaccharides found in red algae, and they play a crucial role in the structure and function of the algae .
Mode of Action
The this compound interacts with its targets through a process known as reductive hydrolysis . In this process, the complex prevents the acid degradation of 3,6-anhydrogalactose derivatives by reducing them to the corresponding 3,6-anhydro-galactitols . All other monosaccharides are liberated essentially in the non-reduced form .
Biochemical Pathways
The reductive hydrolysis process affects the biochemical pathways of red algal galactans. The this compound gives rise to reduced oligosaccharides having terminal 3,6-anhydrogalactitol residues . This reaction allows for the attribution of unknown galactans to the agar or carrageenan groups . Sulfate groups are substantially retained under partial reductive hydrolysis conditions .
Pharmacokinetics
It is known that the compound is a solid at room temperature . Its absorption, distribution, metabolism, and excretion (ADME) properties would depend on various factors, including the route of administration and the physiological characteristics of the organism.
Result of Action
The result of the action of the this compound is the production of reduced oligosaccharides with terminal 3,6-anhydrogalactitol residues . This allows for the characterization of the polysaccharide composition of red algal biomass . The isolation and elucidation of structures of reduced sulfated oligosaccharides may be of great value for the structural analysis of complex red algal galactans .
Biochemical Analysis
Biochemical Properties
Borane 4-methylmorpholine complex plays a significant role in the complete acid hydrolysis of red algal galactans . It prevents the acid degradation of 3,6-anhydrogalactose derivatives by reducing them to the corresponding 3,6-anhydro-galactitols . This interaction with enzymes and other biomolecules is crucial for the characterization and partial depolymerization of red algal galactans .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with 3,6-anhydrogalactose derivatives during acid hydrolysis . It prevents the acid degradation of these derivatives, thereby influencing the overall reaction process .
Temporal Effects in Laboratory Settings
Over time, this compound continues to influence the hydrolysis of galactans in laboratory settings
Metabolic Pathways
This compound is involved in the metabolic pathway of red algal galactans . It interacts with enzymes during the hydrolysis process, potentially affecting metabolic flux or metabolite levels .
Properties
InChI |
InChI=1S/C5H11BNO/c1-7-2-4-8(6)5-3-7/h2-5H2,1H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWHDWQNDYDWMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-][O+]1CCN(CC1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733690 |
Source


|
| Record name | PUBCHEM_60145877 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15648-16-5 |
Source


|
| Record name | PUBCHEM_60145877 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of borane 4-methylmorpholine complex in studying red algal polysaccharides?
A: this compound is a powerful tool for characterizing the complex structures of sulfated galactans found in red algae. It facilitates a process called reductive hydrolysis. [, ]
Q2: Can you explain how this compound helps differentiate between agar and carrageenan in red algae?
A: While both agar and carrageenan are types of galactans found in red algae, they possess distinct structural features. This compound, combined with a technique called partial reductive hydrolysis, can help differentiate between them. []
- Agar vs. Carrageenan: The key difference lies in the presence and position of sulfate groups and the type of 3,6-anhydrogalactose linkages present. [] Partial reductive hydrolysis, using this compound, generates specific oligosaccharide profiles for agar and carrageenan-type galactans. These profiles can then be analyzed using techniques like mass spectrometry and NMR, allowing researchers to identify the type of galactan present in a red algal sample. []
Q3: Is this compound used directly on red algal biomass, or is polysaccharide extraction necessary?
A: Research indicates that this compound can be employed for the analysis of red algal polysaccharides directly within the biomass. [] This eliminates the need for laborious and potentially time-consuming polysaccharide extraction procedures.
- Direct Biomass Analysis: This approach, termed "reductive hydrolysis of biomass," allows researchers to analyze the polysaccharide composition of red algae in a faster and potentially higher-throughput manner. [] This is particularly useful when screening a large number of algal samples or when dealing with limited sample quantities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144037.png)
![6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144038.png)

![(3AR,4R,7S,7aS)-2-(((1S,2S)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1144043.png)

![3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1144051.png)

